molecular formula C13H14Cl2O3 B6277350 methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate CAS No. 2763779-23-1

methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate

Cat. No. B6277350
CAS RN: 2763779-23-1
M. Wt: 289.2
InChI Key:
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Description

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate (DCBM) is an organic compound belonging to the class of carboxylic acids and esters. It is a white, crystalline solid with a molecular weight of 282.07 g/mol. DCBM is used in a variety of applications, including synthesis, as a reagent, and as an analytical tool. It is also a key intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an analytical tool, and as an intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals. It has also been used as a model compound for studying the structure and reactivity of carboxylic acids and esters.

Mechanism of Action

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is an organic compound belonging to the class of carboxylic acids and esters. It is an electrophilic compound, meaning that it has an affinity for electrons. This allows it to react with nucleophiles, such as amines and alcohols, to form new compounds.
Biochemical and Physiological Effects
methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to act as an insect repellent. It has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is a versatile reagent that is widely used in organic synthesis and analytical chemistry. It is relatively stable and is easy to store and handle. However, it is a potent irritant and should be handled with caution.

Future Directions

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate has a wide range of applications and is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals. In the future, methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate could be used to develop new drugs and pesticides, as well as to study the structure and reactivity of carboxylic acids and esters. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate, as well as its potential as an insect repellent.

Synthesis Methods

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate can be synthesized by the reaction of 3,5-dichlorobenzoyl chloride and 2-methylbutanoic acid in an aqueous solution. This reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide. The reaction is exothermic and produces methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate involves the reaction of 3,5-dichlorobenzoic acid with 2-methylbutan-2-ol to form the corresponding ester, which is then methylated using dimethyl sulfate.", "Starting Materials": [ "3,5-dichlorobenzoic acid", "2-methylbutan-2-ol", "dimethyl sulfate" ], "Reaction": [ "Step 1: 3,5-dichlorobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 2-methylbutan-2-ol in the presence of a base such as triethylamine to form the corresponding ester, methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate.", "Step 3: The ester is then methylated using dimethyl sulfate in the presence of a base such as potassium carbonate to form the final product, methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate." ] }

CAS RN

2763779-23-1

Product Name

methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.2

Purity

95

Origin of Product

United States

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